molecular formula C11H8FN5 B2959258 N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 1021206-67-6

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No.: B2959258
CAS No.: 1021206-67-6
M. Wt: 229.218
InChI Key: MEYYGZBRFGDWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its role in kinase inhibition and anticancer activity. The compound is substituted at position 4 with an amine group linked to a 2-fluorophenyl moiety. Key attributes include:

  • Molecular formula: C₁₁H₈FN₅
  • Molecular weight: 229.21 g/mol

Properties

IUPAC Name

N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)16-10-7-5-15-17-11(7)14-6-13-10/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYYGZBRFGDWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC3=C2C=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-fluorophenyl group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves the amination of the intermediate compound to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed .

Scientific Research Applications

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, as a kinase inhibitor, it can block the phosphorylation of key signaling proteins, thereby modulating cell growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives

Table 1: Key Compounds, Structural Features, and Activities
Compound Name & Reference Substituents Molecular Weight Biological Activity/Target Key Findings
N-(2-Fluorophenyl)-... (Target) 2-Fluorophenyl at N4 229.21 Protein ligand (PDB 4GU) Structural role in protein binding.
S29 1-(2-Chloro-2-(4-chlorophenyl)ethyl), N-(4-fluorobenzyl) - Kinase inhibitor (neuroblastoma SK-N-BE(2)) Effective at 5.74 ng/mL with minimal side effects when delivered via graphene oxide.
Compound 2 1-(4-Nitrobenzyl), 4-Chloro - Adenosine A₂A/A₁ receptor antagonist Synthesized via hydrazine coupling; NMR data confirms structure.
Compound 5 1-Styryl, 6-(Allylthio), N-phenethyl - Prostate/bladder cancer (HNTs/Si27 delivery) Allylthio group enhances solubility; nanotube delivery improves bioavailability.
Compound 11 1-((1-Methylpiperidin-4-yl)methyl), 3-(6-cyclobutoxynaphthalen-2-yl) - CNS-penetrant Toxoplasma gondii inhibitor Piperidine moiety aids blood-brain barrier penetration.
Compound 137a 1-(4-Fluorostyryl), N-propyl 297.33 Anticancer (unspecified target) Styryl group increases rigidity; IR confirms C=C bond.
N-(2-Morpholinoethyl)-1-phenyl-... 1-Phenyl, N-(2-morpholinoethyl) 324.38 Kinase or receptor modulation (inferred) Morpholine enhances solubility and target affinity.

Substituent Effects on Pharmacological Properties

Position 1 Modifications
  • Bulky alkyl/aryl groups (e.g., 1-(4-nitrobenzyl) in Compound 2 or 1-styryl in Compound 137a ) improve target selectivity by occupying hydrophobic pockets.
  • Chlorophenethyl groups (e.g., S29 ) enhance kinase inhibition but may require nanocarriers (e.g., graphene oxide) to mitigate toxicity.
Position 4 Modifications
  • 2-Fluorophenyl in the target compound vs. 4-fluorobenzyl in S29 : Fluorine’s electronegativity impacts binding, with ortho-substitution favoring steric interactions.
  • Phenethyl (Compound 5 ) or propyl (Compound 137a ) groups modulate lipophilicity and metabolic stability.
Position 6 and Other Modifications
  • Allylthio (Compound 5 ) increases solubility and enables covalent binding.
  • Naphthalene rings (Compound 11 ) extend π systems for enhanced target engagement.

Contradictions and Limitations

  • Positional isomerism : The target’s 2-fluorophenyl group vs. 3-fluorophenyl derivatives (e.g., ) may lead to divergent target affinities, though insufficient data exists for direct comparison.
  • Biological targets: While S29 and Compound 5 are anticancer, others (e.g., Compound 2 ) target adenosine receptors, highlighting scaffold versatility but complicating structure-activity generalizations.

Biological Activity

N-(2-Fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Molecular Formula : C11H8FN5
  • Molecular Weight : 225.22 g/mol
  • InChIKey : CKQKLHZQSMOTJX-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-D]pyrimidine derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
This compound0.22 - 0.25-Staphylococcus aureus
Other derivatives0.25 - 0.300.50Escherichia coli

The compound exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that this compound may induce apoptosis and inhibit cell proliferation.

Research Findings on Anticancer Activity

In a study examining its effects on lung cancer cells (A549), the compound showed a significant decrease in cell viability with an IC50 value of approximately 29.77 μg/mL compared to standard chemotherapeutics .

Table: Cytotoxicity of this compound

Cell LineIC50 (μg/mL)Reference
A54929.77
Caco-240.54

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through paw edema models in rats. The compound demonstrated notable inhibition rates compared to standard anti-inflammatory drugs.

In Vivo Study Results

CompoundInhibition (%) at 4hInhibition (%) at 5h
This compound43.1731.10
Indomethacin47.7242.22

The results indicate that the compound exhibits comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory agent .

Q & A

Q. Table 1. Selectivity Profile of a Representative Derivative

KinaseIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
RET85>200 (vs. EGFR, VEGFR2)
Src12>150 (vs. Abl, JAK2)
MET32050 (vs. FGFR1)
Data adapted from kinase inhibition assays .

How do contradictory bioactivity data arise in pyrazolo[3,4-d]pyrimidine studies, and how can they be reconciled?

Advanced Question
Contradictions often stem from:

  • Cellular context : Androgen receptor antagonism (IC₅₀ = 1 µM) in prostate cancer models vs. lack of activity in estrogen receptor-positive cells .
  • Assay conditions : ATP concentration variations (1 mM vs. 10 µM) alter apparent inhibition potency by 10-fold .
  • Metabolic stability : Fluorophenyl derivatives show higher microsomal stability (t₁/₂ > 60 min) compared to non-fluorinated analogs, affecting in vivo outcomes .
    Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cellular phosphorylation assays) and control ATP levels rigorously .

What in vitro and in vivo models are appropriate for evaluating neuroblastoma-targeting derivatives?

Advanced Question

  • In vitro :
    • Cell lines : SH-SY5Y or SK-N-SH neuroblastoma cells treated with 1–10 µM compound; monitor RET phosphorylation via Western blot .
    • 3D spheroids : Assess penetration using fluorescently tagged analogs .
  • In vivo :
    • Xenografts : Nude mice with subcutaneous SH-SY5Y tumors (dose: 10 mg/kg, i.p., daily); measure tumor volume and ERK1/2 phosphorylation .
    • Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration (Cmax > 1 µM) are critical for CNS targets .

How do autoinhibitory kinase conformations impact the efficacy of pyrazolo[3,4-d]pyrimidine inhibitors?

Advanced Question
Autoinhibitory states (e.g., Src kinase’s closed conformation) reduce inhibitor binding. Strategies to overcome this:

  • Allosteric modulation : Introduce bulky substituents (e.g., 3-phenoxyphenyl) to stabilize the active conformation, increasing Ki by 5-fold .
  • Resistance profiling : Screen for mutations (e.g., T341M in Src) that alter autoinhibition; redesign inhibitors with flexible linkers .

What computational tools predict ADMET properties for fluorophenyl-pyrazolo[3,4-d]pyrimidines?

Advanced Question

  • ADMET Prediction :
    • SwissADME : Estimates logP (~2.5) and BBB permeability (CNS MPO score >4) .
    • Protox-II : Predicts low hepatotoxicity (class IV) for fluorophenyl derivatives .
  • Validation : Compare with experimental microsomal stability (e.g., human liver microsomes, CLint < 15 µL/min/mg) .

What safety protocols are recommended for handling N-(2-fluorophenyl)-pyrazolo[3,4-d]pyrimidin-4-amine?

Basic Question

  • Storage : Dark, inert atmosphere (argon), room temperature to prevent decomposition .
  • Hazard mitigation : Use PPE (gloves, goggles); avoid inhalation (H335) and skin contact (H315) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration (UN 2811, Class 6.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.